molecular formula C8H8ClN B1530351 2-Chloro-6-cyclopropylpyridine CAS No. 856851-81-5

2-Chloro-6-cyclopropylpyridine

Cat. No. B1530351
M. Wt: 153.61 g/mol
InChI Key: FHJUAUOFEVKXEL-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropylpyridine is an organic compound . It is used in the synthesis of various chemical products .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-cyclopropylpyridine consists of a pyridine ring with a chlorine atom attached at the 2nd position and a cyclopropyl group attached at the 6th position .

Scientific Research Applications

Material Science Applications

  • Electroluminescent Properties of Platinum(II) Complexes : A study involved synthesizing mono-cyclometalated Pt(II) complexes bearing 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine as the chromophoric ligand, where 2-chloro-4-methylpyridine was used in a key palladium-catalyzed cross-coupling step. These complexes demonstrated significant electroluminescent properties, indicating potential applications in OLED devices and other electroluminescent materials (Ionkin, Marshall, & Wang, 2005).

Medicinal Chemistry Applications

  • Synthesis of Imidazo[1,2-a]pyridines : Imidazo[1,2-a]pyridines are recognized as a "drug prejudice" scaffold due to their wide range of applications in medicinal chemistry. A review highlighted the synthesis of this scaffold employing different strategies, showcasing the relevance of pyridine derivatives in developing medicinally important compounds (Bagdi, Santra, Monir, & Hajra, 2015).

Organic Synthesis Applications

  • Cyclometalation Reactions : Research into cyclometalated complexes of palladium(II) and platinum(II) with 6-phenyl-2,2' bipyridines revealed the utility of substituted pyridines in synthesizing luminescent complexes. These findings underscore the role of chloropyridine derivatives in developing materials with potential applications in sensing and photovoltaics (Lai, Cheung, Chan, Cheung, & Peng, 2000).
  • Biotransformation to 2-Chloronicotinic Acid : A study demonstrated the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis ZJB-09149. This process highlights the environmental and synthetic chemistry relevance of chloropyridines in producing key intermediates for pesticides and medicines (Jin, Li, Liu, Zheng, & Shen, 2011).

Safety And Hazards

2-Chloro-6-cyclopropylpyridine is classified as a warning substance. It may cause harm if swallowed, inhaled, or comes into contact with skin. It may also cause eye irritation .

Future Directions

2-Chloro-6-cyclopropylpyridine is primarily used in the synthesis of various chemical products, including antibiotics, chemical drugs, and pigments . It can also serve as a wood preservative and insecticide . Its future directions will likely continue to be in these areas, as well as in new areas of organic synthesis as they are discovered.

properties

IUPAC Name

2-chloro-6-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJUAUOFEVKXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-cyclopropylpyridine

CAS RN

856851-81-5
Record name 2-chloro-6-cyclopropylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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